2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine
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Overview
Description
2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylamine under controlled conditions . This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of bioactive molecules and probes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-(2-Trifluoromethyl-pyridin-4-YL)-ethylamine is unique due to its specific combination of the trifluoromethyl group and ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1,3,12H2 |
InChI Key |
SCZAEKUFRKAEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCN)C(F)(F)F |
Origin of Product |
United States |
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